2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-8-4-2-3-5-9(8)10(11)7-12/h2-5,10H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJOFMIRBGGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114524-22-0 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the mixture at elevated temperatures (e.g., 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated amine form.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Alkylated or acylated tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake . The compound’s neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Variations: The target compound belongs to the tetrahydroisoquinoline family, while analogs like 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine are derived from tetrahydroquinoline. Isoquinolines have a nitrogen atom at position 2, influencing electronic distribution and binding interactions compared to quinolines (nitrogen at position 1) . Substituent positions significantly impact biological activity.
Electronic and Steric Effects :
- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may improve metabolic stability and binding affinity in hydrophobic pockets .
- The methyl group in the target compound balances lipophilicity and steric bulk, making it a versatile intermediate for further derivatization .
Physicochemical Properties
- Lipophilicity: The target compound’s methyl group increases logP compared to unsubstituted tetrahydroisoquinoline amines (e.g., 1,2,3,4-tetrahydroquinolin-4-amine, logP ~2.5 estimated). However, it is less polar than methoxy- or trifluoromethyl-substituted analogs .
- Molecular Weight :
- The target compound (162.23 g/mol) is smaller than most analogs, facilitating better pharmacokinetic profiles (e.g., oral bioavailability) compared to bulkier derivatives like the trifluoromethylphenyl analog (292.30 g/mol) .
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine (also known as 2-Me-THIQ) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Overview of this compound
2-Me-THIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. The compound's specific substitution pattern contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- Chemical Formula: C10H12N2
- CAS Number: 114524-22-0
Synthesis Methods
The synthesis of 2-Me-THIQ can be achieved through various methods, with the Pictet-Spengler reaction being one of the most common. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. Other synthetic routes may include catalytic hydrogenation or reduction processes.
The biological activity of 2-Me-THIQ is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to act as both an agonist and antagonist at specific receptor sites, influencing neurotransmitter release and uptake. Notably, it exhibits potential neuroprotective effects against neurodegenerative diseases.
Neuropharmacological Studies
Research indicates that 2-Me-THIQ may have significant effects on dopamine metabolism and uptake. For instance:
- Dopaminergic Activity: Studies have demonstrated that derivatives of tetrahydroisoquinoline can inhibit dopamine uptake and possess dopaminomimetic properties . This suggests a potential role in treating conditions such as Parkinson's disease.
- Neuroprotective Properties: The compound has been evaluated for its ability to protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonism in animal models .
Table 1: Summary of Biological Activities
Notable Research
- Pharmacological Evaluation : A study focused on synthesizing new tetrahydroisoquinoline derivatives found that certain modifications could enhance their dopaminergic activity while reducing spontaneous motility in mice .
- Mass Spectrometry Analysis : Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully quantified levels of TIQ and its derivatives in biological samples, revealing significant insights into their metabolism and potential therapeutic roles .
Q & A
Advanced Research Question
- Iridium-catalyzed allylic alkylation : Introduces substituents (e.g., indoles) with regio- and enantiocontrol (92% e.e.) .
- Pd-catalyzed cross-coupling : Modifies aryl/heteroaryl groups (e.g., 4-methoxyphenyl) using PdCl₂(PPh₃)₂/PCy₃ systems .
- Buchwald–Hartwig amination : Installs amino groups at specific positions while preserving stereochemistry .
Are computational methods effective in predicting reactivity or stereoselectivity for this compound?
Advanced Research Question
Yes. Density functional theory (DFT) models predict transition-state geometries for hydroboration steps, rationalizing selectivity trends. Databases like PISTACHIO and REAXYS enable retrosynthetic planning, while SHELX-driven crystallographic data validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
